molecular formula C10H9NO3 B3048139 (1H-indol-4-yloxy)acetic acid CAS No. 157889-29-7

(1H-indol-4-yloxy)acetic acid

Cat. No. B3048139
CAS RN: 157889-29-7
M. Wt: 191.18 g/mol
InChI Key: HCNCTVIMQFJVJH-UHFFFAOYSA-N
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Description

“(1H-indol-4-yloxy)acetic acid”, also known as IA, is an organic compound that is structurally similar to the plant hormone Indole Acetic Acid (IAA). It has a molecular formula of C10H9NO3 .


Molecular Structure Analysis

The molecular structure of “(1H-indol-4-yloxy)acetic acid” consists of an indole ring attached to an acetic acid group . The exact conformational properties can be determined using molecular dynamics and functional density calculations .


Chemical Reactions Analysis

While specific chemical reactions involving “(1H-indol-4-yloxy)acetic acid” are not detailed in the literature, indole derivatives in general are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

“(1H-indol-4-yloxy)acetic acid” has a molecular weight of 191.18 g/mol . Other physical and chemical properties such as boiling point and density are predicted to be 430.0±20.0 °C and 1.395±0.06 g/cm3 respectively .

Scientific Research Applications

Future Directions

Indole derivatives, including “(1H-indol-4-yloxy)acetic acid”, continue to be a focus of research due to their significant biological activities . Future research may explore novel synthesis methods, further investigate their mechanisms of action, and evaluate their potential therapeutic applications.

Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . This suggests that 2-(1H-indol-4-yloxy)acetic acid may also interact with various biological targets, contributing to its potential therapeutic effects.

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes for 2-(1H-indol-4-yloxy)acetic acid would depend on its specific targets.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(1H-indol-4-yloxy)acetic acid may also affect multiple biochemical pathways, leading to a range of downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.

properties

IUPAC Name

2-(1H-indol-4-yloxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-10(13)6-14-9-3-1-2-8-7(9)4-5-11-8/h1-5,11H,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNCTVIMQFJVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589655
Record name [(1H-Indol-4-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-4-yloxy)acetic acid

CAS RN

157889-29-7
Record name [(1H-Indol-4-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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